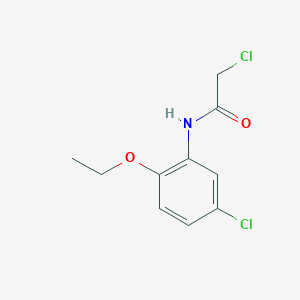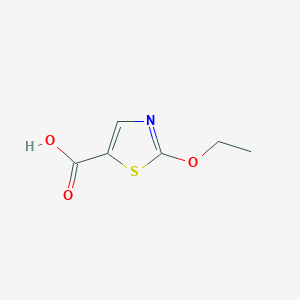
N-(1,3-benzothiazol-2-ylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-ylmethyl)ethanamine, commonly known as BTA, is a chemical compound with potential applications in scientific research. It is a member of the benzothiazole family of compounds and is known to have bioactive properties.
作用機序
The mechanism of action of BTA is not fully understood. However, it is believed that BTA binds to metal ions, such as copper, and forms a complex that can induce cell death in cancer cells. This mechanism is thought to be related to the ability of BTA to generate reactive oxygen species, which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects
BTA has been shown to have a range of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, BTA has also been found to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using BTA in lab experiments is its selectivity for copper ions. This makes it a useful tool for detecting copper in biological samples. However, one limitation of using BTA is its potential toxicity. Studies have shown that BTA can induce cell death in healthy cells as well as cancer cells, which could limit its use in certain applications.
将来の方向性
There are several potential future directions for research on BTA. One area of interest is the development of new anti-cancer therapies based on BTA. Researchers could investigate the mechanism of action of BTA in more detail, with the aim of developing more targeted cancer therapies.
Another potential future direction is the development of new fluorescent probes based on BTA. Researchers could investigate the use of BTA as a probe for other metal ions, or develop new probes based on the structure of BTA.
Conclusion
In conclusion, BTA is a chemical compound with potential applications in scientific research. Its ability to selectively bind to copper ions makes it a useful tool for detecting copper in biological samples, while its ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new cancer therapies. However, further research is needed to fully understand the mechanism of action of BTA and to develop more targeted and effective therapies based on this compound.
合成法
The synthesis of BTA involves the reaction of 2-aminobenzothiazole with formaldehyde and ethanolamine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
BTA has been found to have a range of potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. BTA has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological samples.
In addition to its use as a metal ion probe, BTA has also been investigated for its potential as an anti-cancer agent. Studies have shown that BTA can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-2-11-7-10-12-8-5-3-4-6-9(8)13-10/h3-6,11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUTVQZXUGRAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-ylmethyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456212.png)
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate](/img/structure/B7456222.png)
![N-(4-ethoxyphenyl)-2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7456229.png)
![2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide](/img/structure/B7456230.png)
![2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7456235.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 1-benzofuran-2-carboxylate](/img/structure/B7456243.png)

![[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7456263.png)
![2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride](/img/structure/B7456271.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B7456277.png)
